

# Pan-mutant BRAF inhibitor Claturafenib preclinical data

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |  |
|----------------------|--------------|-----------|--|--|--|
| Compound Name:       | Claturafenib |           |  |  |  |
| Cat. No.:            | B15610645    | Get Quote |  |  |  |

An In-depth Technical Guide to the Preclinical Data of **Claturafenib**, a Pan-Mutant BRAF Inhibitor

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Claturafenib (formerly PF-07799933 or ARRY-440) is a novel, orally active, and brain-penetrant pan-mutant BRAF inhibitor.[1][2] It has demonstrated significant preclinical antitumor activity against a broad range of BRAF mutations, including both V600 and non-V600 variants, which are implicated in various cancers.[2][3] This technical guide provides a comprehensive overview of the preclinical data for Claturafenib, focusing on its in vitro and in vivo efficacy, mechanism of action, and the experimental protocols used to generate these findings.

## Core Preclinical Data In Vitro Efficacy: Inhibition of pERK

**Claturafenib** has been shown to be a potent inhibitor of the MAPK pathway, as measured by the inhibition of phosphorylated ERK (pERK). Its activity spans across different classes of BRAF mutations, demonstrating its "pan-mutant" inhibitory profile.

Table 1: Claturafenib IC50 Values for pERK Inhibition in Various BRAF Mutant Cell Lines



| BRAF Mutation Class                           | IC50 Range (nM) | Specific Cell Line<br>Examples |
|-----------------------------------------------|-----------------|--------------------------------|
| Class I (V600 monomers)                       | 0.7 - 7         | HT29 (1.6 nM)                  |
| Class II (dimers)                             | 10 - 14         | -                              |
| Class III (dimers)                            | 0.8 - 7.8       | -                              |
| Indel mutants                                 | 113 - 179       | -                              |
| Acquired Resistance (BRAF p61 splice variant) | 59              | -                              |
| Acquired Resistance (NRAS Q61K)               | 16              | -                              |
| BRAF Wild-Type                                | ≥9,800          | -                              |

Data sourced from multiple preclinical studies.[1][2][4]

## In Vivo Efficacy: Xenograft Models

**Claturafenib** has demonstrated significant tumor growth inhibition and regression in various patient-derived xenograft (PDX) and cell line-derived xenograft models.

Table 2: In Vivo Efficacy of Claturafenib in Murine Xenograft Models



| Model        | Cancer Type          | BRAF<br>Mutation                     | Dosing<br>Regimen             | Outcome             |
|--------------|----------------------|--------------------------------------|-------------------------------|---------------------|
| CTG-1441 PDX | Not Specified        | Not Specified                        | 30 mg/kg, p.o.,<br>once daily | Tumor<br>Regression |
| CTG-0362 PDX | Not Specified        | Not Specified                        | 30 mg/kg, p.o.,<br>once daily | Tumor<br>Regression |
| BxPC-3       | Pancreatic<br>Cancer | Not Specified                        | 30 mg/kg, p.o.,<br>once daily | Tumor<br>Regression |
| MEL21514 PDX | Melanoma             | BRAFV600E +<br>p61 splice<br>variant | Not Specified                 | Antitumor Activity  |

Data from in vivo studies in female Foxn1nu mice.[1][5]

### **Mechanism of Action**

**Claturafenib** is an orthosteric and selective inhibitor that targets the BRAF kinase.[2] A key aspect of its mechanism is the ability to disrupt mutant BRAF dimers, a common mechanism of resistance to first-generation BRAF inhibitors.[5][6] Importantly, **Claturafenib** spares the signaling in BRAF wild-type cells, which is anticipated to result in a more favorable safety profile by avoiding the paradoxical activation of the MAPK pathway seen with some other BRAF inhibitors.[2]













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Claturafenib (PF-07799933; ARRY-440) | 2754408-94-9 | pan-mutant BRAF inhibitor | InvivoChem [invivochem.com]



- 3. Claturafenib | PF-07799933 | selective BRAF inhibitor | TargetMol [targetmol.com]
- 4. invivochem.net [invivochem.net]
- 5. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PF-07799933 (Claturafenib) Chemietek [chemietek.com]
- To cite this document: BenchChem. [Pan-mutant BRAF inhibitor Claturafenib preclinical data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610645#pan-mutant-braf-inhibitor-claturafenibpreclinical-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com